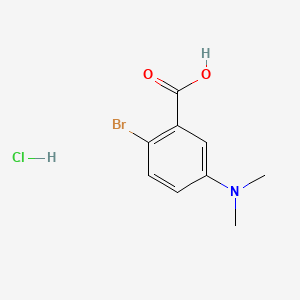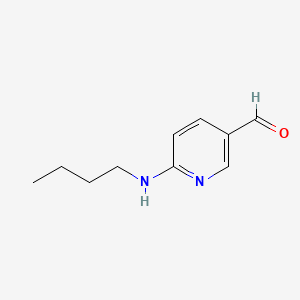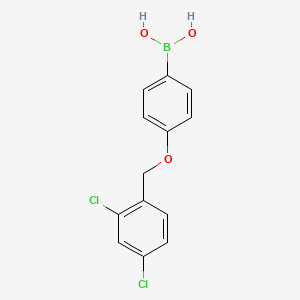
4-(2,4-Dichlorophenylmethoxy)phenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-Dichlorophenylmethoxy)phenylboronic acid is a boronic acid derivative. Boronic acids are known to readily complex with 1,2- and 1,3-cis-diol compounds, including those found in carbohydrates, through reversible boronate ester formation in an aqueous solution . This unique property has led to the extensive study of boronic acids in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of 4-(2,4-Dichlorophenylmethoxy)phenylboronic acid is represented by the formula C13H11BCl2O3 . The molecular weight is 296.94 . Further structural analysis such as two-dimensional fingerprints and Hirshfeld surface analysis can be performed using tools like Crystal Explorer .Chemical Reactions Analysis
Boronic acids, including 4-(2,4-Dichlorophenylmethoxy)phenylboronic acid, are commonly used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . They can also be used as building blocks and synthetic intermediates .Aplicaciones Científicas De Investigación
4-(2,4-Dichlorophenylmethoxy)phenylboronic acid is a chemical compound with potential relevance in various scientific research fields. While the specific studies on this compound are not directly available, insights can be drawn from research on similar compounds within the same family, such as 2,4-dichlorophenoxyacetic acid (2,4-D), benzoxaboroles, and phenylboronic acids. These compounds have been extensively studied for their applications in environmental science, analytical chemistry, and pharmaceuticals, providing a context for understanding the potential research applications of 4-(2,4-Dichlorophenylmethoxy)phenylboronic acid.
Environmental Impact and Remediation Studies
Research on 2,4-D, a herbicide closely related to the chemical structure of interest, offers insights into environmental impact and remediation strategies. The environmental fate, toxicology, and methods for the removal of such compounds from water sources have been a significant focus. For instance, studies have explored the sorption behavior of 2,4-D and related phenoxy herbicides in soil and their biodegradation, highlighting the importance of understanding the environmental behaviors of similar compounds for effective management and remediation efforts (Muszyński et al., 2019).
Biological and Pharmacological Applications
The pharmacological potential of benzoxaboroles and phenylboronic acids, which share structural similarities with 4-(2,4-Dichlorophenylmethoxy)phenylboronic acid, has been widely recognized. These compounds have demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, and potential antidiabetic effects. For example, benzoxaboroles have been reviewed for their biological activity and clinical trials, suggesting a role for similar compounds in drug discovery and development (Adamczyk-Woźniak et al., 2009).
Analytical Chemistry and Sensor Development
Phenylboronic acids have been utilized in developing electrochemical biosensors for detecting sugars and other analytes. The ability of these compounds to selectively bind to diols forms the basis for innovative sensor technologies that could have applications in medical diagnostics and environmental monitoring. This area of research indicates the potential utility of 4-(2,4-Dichlorophenylmethoxy)phenylboronic acid in the development of new sensing materials and devices (Anzai, 2016).
Direcciones Futuras
Boronic acids have been gaining interest in medicinal chemistry due to their unique properties . They have shown potential in various applications such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . This suggests that the study of 4-(2,4-Dichlorophenylmethoxy)phenylboronic acid and other boronic acids could lead to the development of new promising drugs .
Propiedades
IUPAC Name |
[4-[(2,4-dichlorophenyl)methoxy]phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BCl2O3/c15-11-4-1-9(13(16)7-11)8-19-12-5-2-10(3-6-12)14(17)18/h1-7,17-18H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZXYAVYBZVAJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC2=C(C=C(C=C2)Cl)Cl)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BCl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80655850 |
Source


|
| Record name | {4-[(2,4-Dichlorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80655850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((2,4-Dichlorobenzyl)oxy)phenyl)boronic acid | |
CAS RN |
1256355-75-5 |
Source


|
| Record name | {4-[(2,4-Dichlorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80655850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

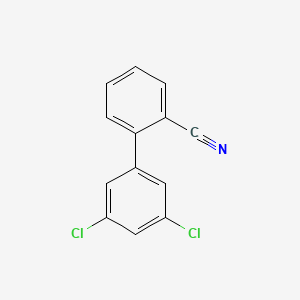
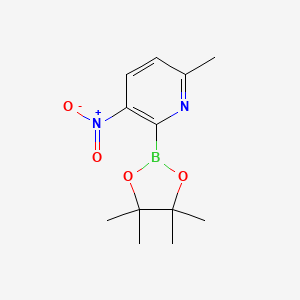

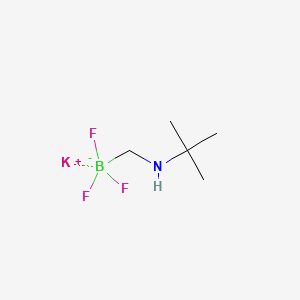
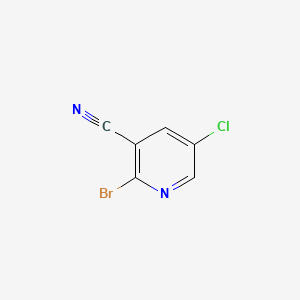
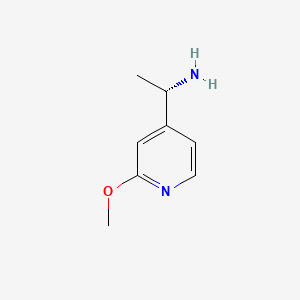
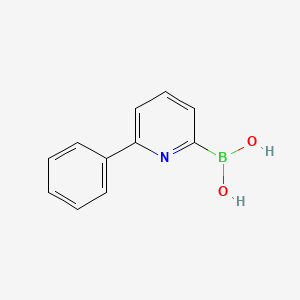
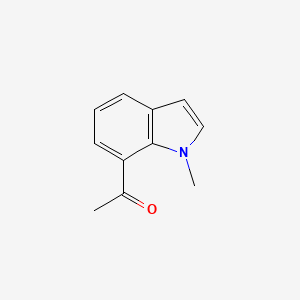
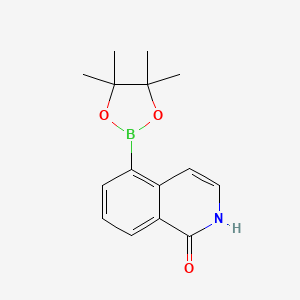
![1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B572033.png)

![3'-Fluoro-5'-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B572035.png)
